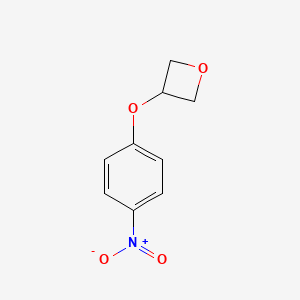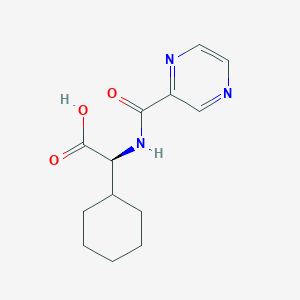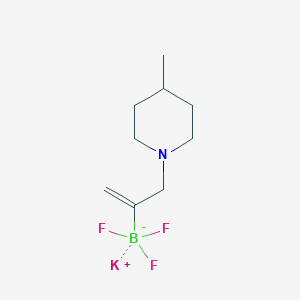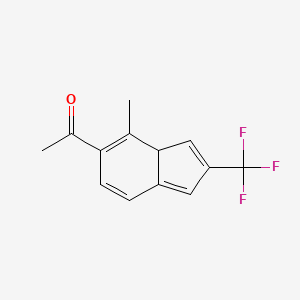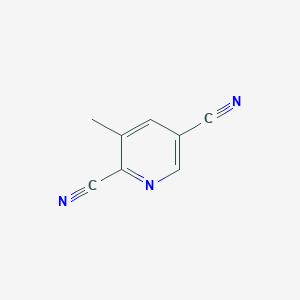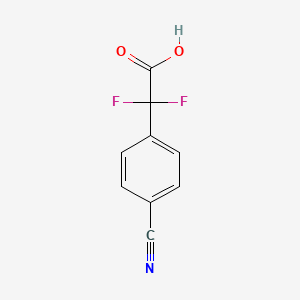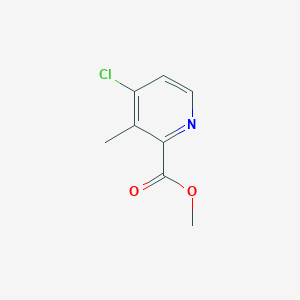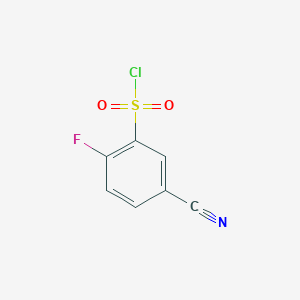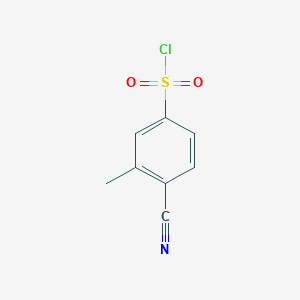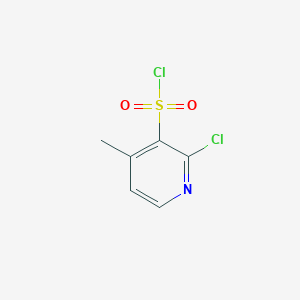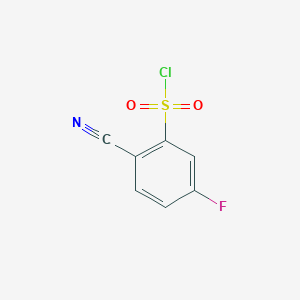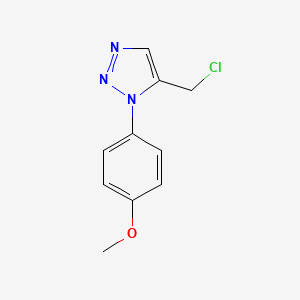
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the chloromethyl group, and the 4-methoxyphenyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the methoxy group on the phenyl ring could influence the reactivity of the ring through resonance and inductive effects .Wissenschaftliche Forschungsanwendungen
Molecular Studies and Interaction Analysis
Triazole derivatives like 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole have been extensively studied for their potential anti-cancer properties. Studies on similar molecules demonstrate their stable states in the thione form and highlight the importance of inter-molecular hydrogen bonds in their interaction with EGFR binding pockets, which is crucial for their anti-cancer activity. The specific configurations and conformations of these molecules have been deeply analyzed through computational methods, showcasing their significance in molecular stability and interaction studies (Karayel, 2021).
Material Science and Chemical Synthesis
In material science, the π-hole tetrel bonding interactions of triazole derivatives are of great interest. These interactions, critical in crystal engineering and molecular materials design, are meticulously analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The synthesis and characterization of triazole derivatives, along with their self-assembled structures and bonding interactions, provide valuable insights into material design and synthesis (Ahmed et al., 2020).
Pharmacological and Biological Research
The pharmaceutical potential of triazole derivatives is significant, with various compounds showing promising antimicrobial activities. The synthesis and structural analysis of these compounds, followed by a rigorous screening for antimicrobial properties, underline the potential of triazole derivatives in developing new, effective antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives also exhibit excellent properties as corrosion inhibitors. Studies demonstrate the efficiency of these compounds in inhibiting acidic corrosion in metals, with in-depth analysis through techniques like weight loss, potentiodynamic polarization, and EIS techniques. The adsorption behavior and the mechanism of inhibition provide crucial insights into the protective properties of triazole derivatives in industrial applications (Bentiss et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The study and application of triazole derivatives is a vibrant field of research, with potential applications in areas like medicinal chemistry, agriculture, and materials science. This specific compound could potentially be studied for its biological activity, or used as a building block in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(4-methoxyphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-8(3-5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAYGBSXAFNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



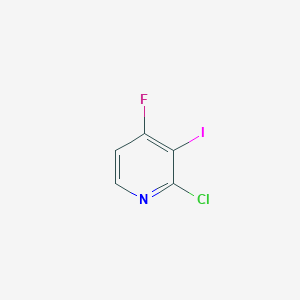

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
